molecular formula C12H15ClN2O2 B2803827 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone CAS No. 1024602-84-3

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone

Cat. No.: B2803827
CAS No.: 1024602-84-3
M. Wt: 254.71 g/mol
InChI Key: WDWTYYFWIJNRTG-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO3. It is a brominated derivative of 4,5-dimethoxyphenyl ethanone and is known for its applications in organic synthesis and various chemical reactions. The compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, making it a versatile intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone can be synthesized through the bromination of 4,5-dimethoxyacetophenone. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or acetonitrile. The reaction is carried out at room temperature, and the product is obtained in good yield .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, reaction time, and temperature. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in various organic reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its carbonyl group can participate in oxidation and reduction reactions, leading to the formation of various products .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
  • 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone
  • 2-Bromo-1-(2,5-dimethylphenyl)ethanone
  • 2-Bromo-4’-chloroacetophenone
  • 2-Bromo-4’-methoxyacetophenone .

Uniqueness

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone is unique due to the specific positioning of the bromine atom and methoxy groups on the phenyl ring. This unique structure imparts distinct reactivity and properties to the compound, making it valuable in various chemical syntheses and applications .

Properties

CAS No.

1024602-84-3

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

1-[3-(4-aminophenyl)propanoyl]azetidin-2-one;hydrochloride

InChI

InChI=1S/C12H14N2O2.ClH/c13-10-4-1-9(2-5-10)3-6-11(15)14-8-7-12(14)16;/h1-2,4-5H,3,6-8,13H2;1H

InChI Key

WDWTYYFWIJNRTG-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1Br)OC)OC

Canonical SMILES

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)N.Cl

solubility

not available

Origin of Product

United States

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